Cas no 1806962-99-1 (4-Amino-3,5-bis(trifluoromethyl)mandelic acid)

4-Amino-3,5-bis(trifluoromethyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 4-Amino-3,5-bis(trifluoromethyl)mandelic acid
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- インチ: 1S/C10H7F6NO3/c11-9(12,13)4-1-3(7(18)8(19)20)2-5(6(4)17)10(14,15)16/h1-2,7,18H,17H2,(H,19,20)
- InChIKey: JZMLPEZDUNDWLN-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(C(=O)O)O)C=C(C(F)(F)F)C=1N)(F)F
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 10
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 345
- XLogP3: 1.9
- トポロジー分子極性表面積: 83.6
4-Amino-3,5-bis(trifluoromethyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013009155-1g |
4-Amino-3,5-bis(trifluoromethyl)mandelic acid |
1806962-99-1 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
4-Amino-3,5-bis(trifluoromethyl)mandelic acid 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
4-Amino-3,5-bis(trifluoromethyl)mandelic acidに関する追加情報
Introduction to 4-Amino-3,5-bis(trifluoromethyl)mandelic acid (CAS No. 1806962-99-1)
4-Amino-3,5-bis(trifluoromethyl)mandelic acid (CAS No. 1806962-99-1) is a unique and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive chemical structure, holds potential applications in various therapeutic areas due to its unique properties and biological activities.
The molecular structure of 4-Amino-3,5-bis(trifluoromethyl)mandelic acid is composed of a mandelic acid core with two trifluoromethyl groups and an amino group attached to the aromatic ring. The presence of these functional groups imparts specific chemical and biological properties that make this compound a valuable candidate for drug development. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the molecule, while the amino group provides opportunities for further chemical modifications and conjugations.
Recent studies have highlighted the potential of 4-Amino-3,5-bis(trifluoromethyl)mandelic acid in various therapeutic applications. One notable area of research is its use as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in the progression of certain metabolic disorders. This finding suggests that 4-Amino-3,5-bis(trifluoromethyl)mandelic acid could be developed into a novel therapeutic agent for treating conditions such as diabetes and obesity.
In addition to its enzymatic inhibition properties, 4-Amino-3,5-bis(trifluoromethyl)mandelic acid has also shown promise in cancer research. A preclinical study conducted by a team of researchers at a leading pharmaceutical company found that this compound exhibits significant antiproliferative effects on various cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways that are crucial for tumor growth and survival. These findings have sparked interest in exploring the potential of 4-Amino-3,5-bis(trifluoromethyl)mandelic acid as an anticancer agent.
The pharmacokinetic profile of 4-Amino-3,5-bis(trifluoromethyl)mandelic acid has been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed after oral administration and demonstrates good bioavailability. The compound's lipophilicity contributes to its ability to cross cell membranes efficiently, allowing it to reach target tissues effectively. Furthermore, studies have indicated that 4-Amino-3,5-bis(trifluoromethyl)mandelic acid is metabolically stable and has a reasonable half-life, which are desirable characteristics for a drug candidate.
The safety profile of 4-Amino-3,5-bis(trifluoromethyl)mandelic acid has been evaluated through various preclinical toxicity studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. This favorable safety profile supports its potential for further clinical development.
In conclusion, 4-Amino-3,5-bis(trifluoromethyl)mandelic acid (CAS No. 1806962-99-1) is a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for drug development in areas such as metabolic disorders and cancer. Ongoing research continues to explore its full potential, and future clinical trials will provide further insights into its efficacy and safety as a therapeutic agent.
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